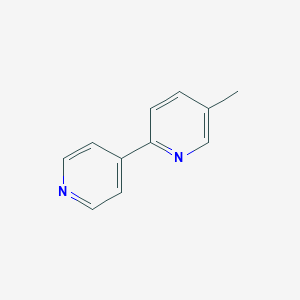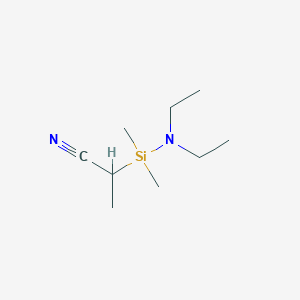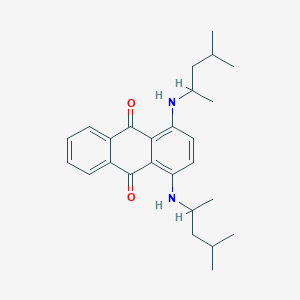
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)-, also known as AQ-21, is a synthetic compound that belongs to the family of anthraquinone derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. It has been shown to induce apoptosis in cancer cells and to suppress tumor growth in animal models.
Effets Biochimiques Et Physiologiques
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- is its versatility and potential applications in various fields of research. It is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, its use can be limited by its toxicity and potential side effects, which need to be carefully monitored.
Orientations Futures
There are several future directions for the research and development of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)-. One potential application is in the development of new therapeutic agents for the treatment of cancer and other diseases. It could also be used as a catalyst for organic reactions and in the development of new materials with unique properties. Further research is needed to fully understand the mechanism of action of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- and its potential applications in various fields of research.
Conclusion
In conclusion, Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- is a synthetic compound that has been extensively studied in scientific research due to its unique properties and potential applications. It can be synthesized through a multi-step process and has been used as a fluorescent probe, catalyst, and potential therapeutic agent. Its mechanism of action is not fully understood, but it has been shown to have a range of biochemical and physiological effects. While it has several advantages for use in lab experiments, its toxicity and potential side effects need to be carefully monitored. There are several future directions for the research and development of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)-, including the development of new therapeutic agents and materials.
Méthodes De Synthèse
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- can be synthesized through a multi-step process that involves the reaction of anthraquinone with 1,3-dimethylbutylamine. The reaction is catalyzed by a strong acid, such as sulfuric acid, and requires careful control of the reaction conditions, including temperature, pressure, and reaction time. The final product is obtained through a purification process that involves recrystallization and chromatography.
Applications De Recherche Scientifique
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- has been extensively studied in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. It has been used as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a potential therapeutic agent for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
19720-42-4 |
|---|---|
Nom du produit |
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- |
Formule moléculaire |
C26H34N2O2 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
1,4-bis(4-methylpentan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O2/c1-15(2)13-17(5)27-21-11-12-22(28-18(6)14-16(3)4)24-23(21)25(29)19-9-7-8-10-20(19)26(24)30/h7-12,15-18,27-28H,13-14H2,1-6H3 |
Clé InChI |
LOIONYUPSGYWKG-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)NC1=C2C(=C(C=C1)NC(C)CC(C)C)C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CC(C)CC(C)NC1=C2C(=C(C=C1)NC(C)CC(C)C)C(=O)C3=CC=CC=C3C2=O |
Autres numéros CAS |
19720-42-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)
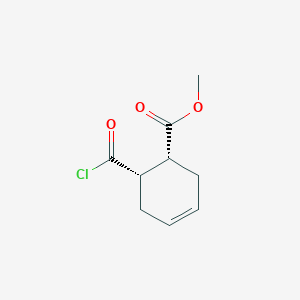
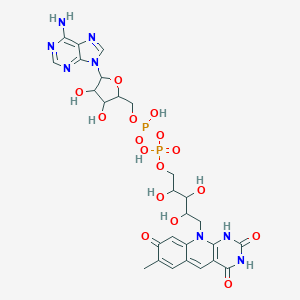
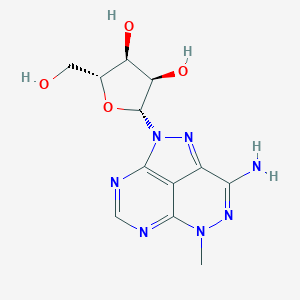
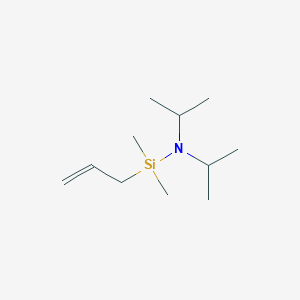
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)
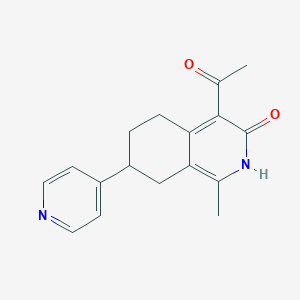
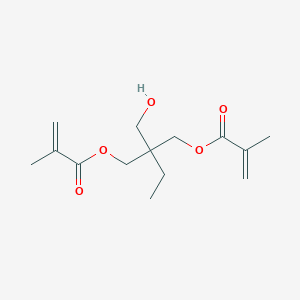
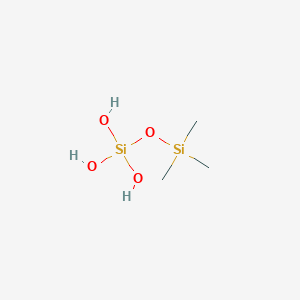
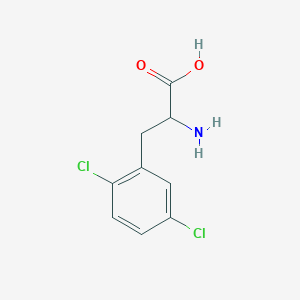
![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
